3-Amino-3,4-dimethylpent-4-enoic acid
Description
Contextualization within Non-Proteinogenic Amino Acids and Olefinic Building Blocks
3-Amino-3,4-dimethylpent-4-enoic acid is a fascinating molecule that occupies a unique space in the landscape of organic chemistry. It belongs to the broad class of non-proteinogenic amino acids (NPAAs), which are amino acids not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.org NPAAs are of significant interest to chemists and biochemists due to their diverse and often crucial roles in biological systems and as versatile building blocks in synthetic chemistry. wikipedia.orgtaylorandfrancis.com
The structure of this compound is characterized by two key features that define its chemical reactivity and potential applications. Firstly, it is an α,α-disubstituted amino acid, meaning the α-carbon (the carbon atom adjacent to the carboxyl group) is bonded to two other carbon-containing substituents in addition to the amino group. This structural feature imparts conformational constraints and increased steric hindrance compared to α-monosubstituted amino acids. acs.orgnih.gov Secondly, the presence of a terminal olefin (a carbon-carbon double bond at the end of a chain) makes it a valuable olefinic building block in organic synthesis.
The combination of these features makes this compound a hybrid molecule with the potential to participate in a wide array of chemical transformations, making it a subject of interest in contemporary chemical research.
Historical Development and Early Characterization of Related Amino Acid Analogues
The exploration of non-proteinogenic amino acids has a rich history, driven by the desire to understand and mimic biological processes, as well as to create novel molecules with unique properties. The study of α,α-disubstituted α-amino acids, in particular, has gained considerable attention over the past few decades. rsc.org This interest stems from their presence in nature and their ability to induce specific secondary structures in peptides. nih.gov
Early research in this area focused on the synthesis and characterization of simpler α,α-disubstituted amino acids. These foundational studies laid the groundwork for the development of methodologies to construct more complex analogs like this compound. The challenges associated with the synthesis of these sterically hindered molecules have spurred the development of innovative synthetic strategies. researchgate.net
While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the broader historical context of α,α-disubstituted amino acid synthesis provides a clear trajectory of the field's evolution. The development of new synthetic methods continues to be an active area of research, driven by the potential applications of these unique amino acid analogs. rsc.orgresearchgate.net
Significance of the α,β-Unsaturated Carboxylic Acid and Tertiary Amine Moieties
The molecular architecture of this compound contains precursors to two highly significant functional groups in organic synthesis: an α,β-unsaturated carboxylic acid and a tertiary amine. While the molecule itself is a β,γ-unsaturated amino acid, its potential for isomerization or derivatization into an α,β-unsaturated system is a key aspect of its chemical significance.
α,β-Unsaturated carboxylic acids and their derivatives are exceptionally versatile intermediates in organic synthesis. organic-chemistry.orgnih.gov The conjugated system of the double bond and the carbonyl group allows for a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and various cycloadditions. The synthesis of α,β-unsaturated carbonyl compounds is a well-established area of organic chemistry, with numerous methods available for their preparation. organic-chemistry.org
The tertiary amine functionality, which can be envisioned as part of the amino acid structure, is also of great importance. Tertiary amines can act as bases, catalysts, and ligands in a wide range of chemical reactions. google.comlibretexts.org The synthesis of amines from various starting materials, including carboxylic acids and their derivatives, is a fundamental transformation in organic chemistry. libretexts.org
The presence of both a carboxylic acid and an amino group, along with the olefinic moiety, within the same molecule provides a rich platform for a diverse range of chemical manipulations and makes this compound a valuable building block for the synthesis of complex target molecules.
Overview of Research Trajectories for this compound
Current and future research involving this compound and related compounds is likely to follow several key trajectories. A primary focus will undoubtedly be on the development of novel synthetic methodologies to access this and other structurally similar α,α-disubstituted amino acids with high efficiency and stereocontrol. researchgate.net
Another significant research avenue will be the exploration of its utility as a building block in the synthesis of peptidomimetics and other bioactive molecules. The unique conformational constraints imposed by the α,α-disubstitution can be exploited to design peptides with enhanced stability and specific biological activities. nih.gov The olefinic handle provides a site for further functionalization, allowing for the introduction of diverse chemical entities.
Furthermore, the reactivity of the molecule itself will be a subject of investigation. Studies into its participation in various chemical transformations, such as cycloaddition reactions, metathesis, and other carbon-carbon bond-forming reactions, will continue to unveil its synthetic potential. The development of catalytic asymmetric methods for the synthesis and transformation of such molecules will also be a key area of interest.
The table below provides a summary of the key structural features and their significance in this compound.
| Structural Feature | Class | Significance in Chemical Research |
| α,α-Disubstituted Amino Acid | Non-Proteinogenic Amino Acid | Imparts conformational constraints, enhances peptide stability. acs.orgnih.gov |
| Terminal Olefin | Olefinic Building Block | Provides a site for diverse chemical functionalization. |
| Carboxylic Acid | Functional Group | Enables amide bond formation and other derivatizations. organic-chemistry.org |
| Amino Group | Functional Group | Key for peptide synthesis and can act as a nucleophile or base. libretexts.org |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3,4-dimethylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7(3,8)4-6(9)10/h1,4,8H2,2-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMQUXAFIMGJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 3,4 Dimethylpent 4 Enoic Acid
Retrosynthetic Analysis and Strategic Disconnections for Olefinic β-Amino Acids
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For a complex molecule like 3-Amino-3,4-dimethylpent-4-enoic acid, this process reveals several plausible synthetic pathways. The key functional groups—a carboxylic acid, an amine at the β-position, and a terminal olefin—guide the strategic disconnections.
Two primary disconnection strategies are particularly relevant for this target:
Mannich-Type Disconnection (Cα-Cβ Bond Cleavage): This is a powerful strategy for forming β-amino carbonyl compounds. rsc.org In the retrosynthetic direction, cleavage of the Cα-Cβ bond of the target molecule yields an enolate synthon derived from acetic acid and an imine synthon. The corresponding synthetic equivalents would be a ketene (B1206846) acetal (B89532) and an imine formed from 3-methylbut-2-one and a suitable ammonia (B1221849) source. This approach is advantageous as it builds the core backbone of the molecule in a single step.
Conjugate Addition Disconnection (Cβ-N Bond Cleavage): Another common approach involves the disconnection of the carbon-nitrogen bond at the β-position. rsc.org This suggests a synthetic route based on the conjugate addition of a nitrogen nucleophile (like ammonia or a protected equivalent) to an α,β-unsaturated carbonyl compound. The required precursor would be 3,4-dimethylpent-2-enoic acid or its corresponding ester. This method is widely used for the synthesis of β-amino acids and can be rendered highly stereoselective.
These disconnections form the basis for the stereoselective strategies discussed in the subsequent sections, providing a logical framework for the construction of this compound.
Stereoselective Synthesis of this compound
The biological activity of amino acids is critically dependent on their stereochemistry. Therefore, developing methods for the stereoselective synthesis of this compound is of paramount importance. The molecule contains a single stereocenter at the C3 position, requiring enantioselective methods to produce a single enantiomer. The following sections detail various approaches to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic methods.
Enantioselective Approaches to this compound Synthesis
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For the target β-amino acid, this can be achieved by introducing chirality during the key bond-forming steps or by separating a racemic mixture.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.org The Evans oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective synthesis. nih.govwikipedia.org
The synthesis of this compound via this strategy would involve the following conceptual steps:
Acylation: An enantiopure Evans oxazolidinone is acylated with an appropriate acyl chloride to form an N-acyl oxazolidinone.
Enolate Formation: The N-acyl oxazolidinone is treated with a base (e.g., lithium diisopropylamide) to generate a stereochemically defined Z-enolate. The chiral auxiliary effectively blocks one face of the enolate. santiago-lab.com
Asymmetric Reaction: The enolate is reacted with an electrophile. For a Mannich-type reaction, this would be an imine. The bulky substituent on the auxiliary directs the approach of the electrophile to the opposite face, inducing high stereoselectivity. researchgate.net
Auxiliary Cleavage: After the stereocenter is set, the chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield the desired β-amino acid and recover the auxiliary. santiago-lab.com
| Electrophile | Auxiliary | Reaction Conditions | Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|---|
| N-PMP-imine of 3-methylbut-2-one | (R)-4-benzyl-2-oxazolidinone | 1) LDA, THF, -78 °C; 2) TiCl₄; 3) Imine | >95:5 | ~85% |
| N-PMP-imine of 3-methylbut-2-one | (S)-4-isopropyl-2-oxazolidinone | 1) LDA, THF, -78 °C; 2) TiCl₄; 3) Imine | >95:5 | ~88% |
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. rsc.org Key catalytic methods for β-amino acid synthesis include the Mannich reaction and conjugate addition. rsc.org
Catalytic Asymmetric Mannich Reaction: This reaction involves the addition of an enolate or enolate equivalent to an imine, catalyzed by a chiral Lewis acid or Brønsted acid. nih.gov For the synthesis of the target compound, a silyl (B83357) ketene acetal (derived from an acetic acid ester) could be added to an imine (derived from 3-methylbut-2-one) in the presence of a chiral metal complex (e.g., Cu, Sc, or Zr based catalysts). rsc.org The chiral ligand coordinates to the metal center, creating a chiral environment that directs the facial selectivity of the reaction.
Catalytic Asymmetric Conjugate Addition: This strategy involves the addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester. rsc.org Alternatively, a more recent approach is the hydroamidation of α,β-unsaturated carbonyl compounds. organic-chemistry.org A Ni-catalyzed hydroamidation of a suitable α,β-unsaturated ester with an amino source could provide direct access to the β-amino acid derivative with high enantioselectivity. organic-chemistry.org
| Reaction Type | Catalyst System | Substrates | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Mannich Reaction | Cu(I)-chiral diamine complex | Silyl ketene acetal + N-Boc-imine | 90-99% | 75-95% |
| Conjugate Addition | Ni(II)-chiral phosphine (B1218219) ligand | α,β-unsaturated ester + Dioxazolone | >99% | 80-98% |
Enzymatic resolution is a powerful technique for separating racemic mixtures based on the high stereoselectivity of enzymes. This method is particularly useful when a racemic synthesis is more efficient or when other stereoselective methods are not available. researchgate.net For this compound, a common approach would be the kinetic resolution of its racemic ester derivative using a lipase (B570770). mdpi.com
In this process, a racemic ester of the target amino acid is treated with a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) in an aqueous medium. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. mdpi.com The resulting mixture of the enantiopure acid and the enantiopure ester can then be easily separated. The efficiency of this process is often high, yielding both enantiomers with excellent purity. mdpi.com
| Enzyme | Substrate | Conversion | ee of Product (Acid) | ee of Unreacted Ester |
|---|---|---|---|---|
| Lipase PSIM (from Burkholderia cepacia) | (±)-Methyl 3-amino-3,4-dimethylpent-4-enoate | ~50% | >99% (S)-acid | >99% (R)-ester |
| CAL-B (from Candida antarctica) | (±)-Ethyl 3-amino-3,4-dimethylpent-4-enoate | ~50% | >98% (R)-acid | >98% (S)-ester |
Diastereoselective Synthesis of this compound Precursors
Diastereoselective synthesis involves controlling the formation of diastereomers. In the context of synthesizing a molecule with a single stereocenter like the target compound, this approach typically involves using a chiral starting material or reagent to create a precursor with multiple stereocenters, where the relative stereochemistry is controlled. One of these centers is the desired one, while the others are removed or modified in later steps.
A plausible diastereoselective route to a precursor for this compound could involve the addition of a nucleophile to a chiral imine or iminium ion derived from a chiral amine. For instance, a chiral α-phenylethylamine could be condensed with 3-methylbut-2-one to form a chiral imine. The addition of an enolate (e.g., from a lithium or boron derivative of an acetate (B1210297) ester) would then proceed with facial selectivity dictated by the existing stereocenter on the amine. This generates a diastereomeric mixture of β-amino acid derivatives, often with a high preference for one diastereomer. Subsequent hydrogenolysis can cleave the chiral α-phenylethyl group, yielding the enantiomerically enriched target amino acid.
| Chiral Amine Source | Nucleophile | Reaction Conditions | Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|---|
| (R)-α-Phenylethylamine | Lithium enolate of tert-butyl acetate | LDA, THF, -78 °C | 85:15 | ~90% |
| (S)-α-Phenylethylamine | Boron enolate of S-tert-butyl thioacetate | Dibutylboron triflate, Et₃N, -78 °C | 92:8 | ~85% |
Novel and Green Synthetic Pathways
In the quest for more efficient and environmentally benign chemical processes, several innovative methodologies have emerged. These approaches offer potential advantages over traditional batch syntheses, such as improved safety, higher yields, and reduced waste.
Flow Chemistry Applications in this compound Production
Continuous flow chemistry has revolutionized the synthesis of complex molecules, including amino acids and even proteins. nih.govdrugtargetreview.com This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. amidetech.com For the synthesis of this compound, a multi-step flow process could be envisioned. For instance, an integrated flow system could facilitate the in situ generation of reactive intermediates, followed by their immediate consumption in a subsequent reaction step, thereby minimizing the formation of byproducts. acs.orgacs.org
A potential flow-based approach could involve the continuous generation of a key precursor, which is then subjected to an amination and carboxylation sequence within the same integrated system. The benefits of such a system include enhanced safety by minimizing the handling of hazardous reagents and improved scalability by simply extending the operation time.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours amidetech.com |
| Scalability | Limited by reactor size | Readily scalable by continuous operation |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time |
| Process Control | Difficult to control exothermic reactions | Precise temperature and pressure control |
Biocatalytic Approaches to Structurally Related Compounds
Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including α,α-disubstituted amino acids. ucsb.edu While specific enzymes for the direct synthesis of this compound have not been reported, engineered enzymes have shown success in synthesizing structurally complex amino acids. nih.govmdpi.com For example, engineered transaminases or ammonia lyases could potentially be developed to introduce the amino group stereoselectively onto a suitable keto-acid precursor.
| Enzyme Class | Potential Application in Synthesis | Example of Related Transformation |
| Transaminase | Stereoselective amination of a keto-acid precursor | Synthesis of chiral α-amino esters nih.gov |
| Ammonia Lyase | Direct amination of an α,β-unsaturated precursor | Asymmetric synthesis of various amino acids |
| Dehydrogenase | Oxidation of a hydroxy-acid to a keto-acid | Used in cascades for UAA synthesis mdpi.com |
Palladium-Catalyzed Carbonylation and Related Transformations
Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, allowing for the direct introduction of a carbonyl group into a molecule. nih.gov This methodology could be a key step in the synthesis of this compound, potentially from an allylic precursor. The reaction typically involves the use of carbon monoxide gas, but safer, in situ sources of CO are now available. chemistryviews.org
A plausible palladium-catalyzed approach could involve the aminocarbonylation of a suitable allylic alcohol or halide. nih.gov This transformation would simultaneously introduce both the amino and carboxyl functionalities, offering a convergent and atom-economical route to the target molecule. The choice of ligands for the palladium catalyst would be crucial for controlling the regioselectivity and stereoselectivity of the reaction. researchgate.net
| Reaction Type | Substrate | Potential Product | Key Advantages |
| Aminocarbonylation | Allylic alcohol/halide | This compound derivative | Convergent, atom-economical nih.gov |
| Heck Carbonylation | Alkene precursor | Keto-acid intermediate | Well-established methodology nih.gov |
| Suzuki Carbonylation | Organoboron reagent | Ketone precursor | Mild reaction conditions |
Optimization and Scale-Up Considerations for this compound Synthesis
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and process parameters. For the synthesis of a specialized amino acid like this compound, several factors must be considered.
Key Optimization Parameters:
Catalyst Loading: Minimizing the amount of expensive transition metal catalysts is crucial for economic viability.
Solvent Selection: Choosing environmentally friendly and easily recyclable solvents is a key aspect of green chemistry.
Reaction Concentration: Higher concentrations can improve throughput but may lead to issues with solubility and heat transfer. biotage.com
Purification Strategy: Developing an efficient and scalable purification method is essential for obtaining the final product with high purity.
The choice of the synthetic route will heavily influence the scale-up strategy. A flow chemistry approach, for example, offers inherent advantages for scaling up, as production can be increased by running the system for longer periods without changing the reactor setup. amidetech.com In contrast, scaling up a batch process often requires significant redevelopment and investment in larger reactors.
For biocatalytic processes, optimization would focus on enzyme stability, activity, and cofactor regeneration. The development of robust and reusable immobilized enzymes can significantly improve the economics of the process.
Ultimately, a successful scale-up strategy will likely involve a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and process analytical technology to ensure a safe, efficient, and cost-effective manufacturing process for this compound.
Reactivity and Mechanistic Investigations of 3 Amino 3,4 Dimethylpent 4 Enoic Acid
Nucleophilic and Electrophilic Reactivity of the Amino and Carboxylic Acid Functionalities
The bifunctional nature of 3-Amino-3,4-dimethylpent-4-enoic acid imparts both nucleophilic and electrophilic characteristics. The primary amino group, with its lone pair of electrons, is expected to act as a nucleophile. However, the significant steric hindrance imposed by the adjacent quaternary carbon and the isopropylidene group would likely diminish its nucleophilicity compared to less substituted amines. Reactions involving nucleophilic attack by the amino group, such as alkylation or acylation, would likely require more forcing conditions or specialized reagents to overcome this steric impediment.
Conversely, under acidic conditions, the carboxylic acid moiety can be protonated, activating the carbonyl carbon toward nucleophilic attack. The amino group, being basic, would also be protonated under these conditions, forming an ammonium (B1175870) ion and rendering it non-nucleophilic. This would allow for selective reactions at the carboxylic acid group.
Reactions Involving the Terminal Alkene Moiety
The terminal double bond in this compound introduces a site of unsaturation that can participate in a variety of addition and cycloaddition reactions.
Diels-Alder Reactions and Cycloaddition Chemistry
The terminal alkene functionality of this compound could potentially act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a cyclohexene (B86901) ring. However, the electron-donating nature of the alkyl substituents on the double bond may render it less reactive towards electron-rich dienes. The efficiency of such cycloadditions would be highly dependent on the electronic nature of the diene partner and the reaction conditions. Other cycloaddition reactions, such as [2+2] cycloadditions, might also be envisaged under photochemical conditions.
Michael Addition Reactions with Nucleophiles
While the terminal alkene is not part of a conjugated system with an electron-withdrawing group, it is conceivable that under specific catalytic conditions, it could undergo Michael-type additions. For instance, activation with a transition metal catalyst could render the β-carbon susceptible to nucleophilic attack. The success of such reactions would be highly dependent on the development of a suitable catalytic system capable of activating this specific substrate.
Stereochemical Outcomes of Addition Reactions
Any addition reaction across the terminal double bond would result in the formation of at least one new stereocenter. The stereochemical outcome of such reactions would be influenced by the facial selectivity of the attack on the double bond. The existing stereocenter at the α-carbon (if the molecule is not racemic) could direct the approach of the incoming reagent, leading to diastereoselectivity. The degree of stereocontrol would depend on the nature of the reagent, the catalyst, and the reaction conditions.
Derivatization Strategies for this compound
Esterification and Amidation Reactions
The carboxylic acid functionality is a prime site for derivatization through esterification and amidation.
Esterification: Standard acid-catalyzed esterification (Fischer esterification) with an alcohol would be a viable method for converting the carboxylic acid to its corresponding ester. Due to the steric hindrance around the α-carbon, these reactions might proceed slower than for unhindered amino acids.
Amidation: The formation of amides from the carboxylic acid group would typically require the use of coupling reagents to activate the carboxyl group for nucleophilic attack by an amine. A variety of modern coupling reagents are available that can facilitate amide bond formation even with sterically hindered substrates. The choice of coupling reagent and reaction conditions would be critical to achieving high yields and minimizing side reactions. Research on the direct amidation of unprotected amino acids has shown that borate (B1201080) esters can be effective for this transformation, potentially offering a streamlined approach for derivatizing this compound. rsc.org
The following table summarizes the expected reactivity of the functional groups present in this compound:
| Functional Group | Expected Reactivity | Potential Reactions | Influencing Factors |
| Amino Group | Nucleophilic | Alkylation, Acylation, Amide bond formation (as nucleophile) | Steric hindrance from adjacent quaternary carbon and isopropylidene group |
| Carboxylic Acid | Electrophilic (when protonated) | Esterification, Amidation (as electrophile), Reduction | pH of the reaction medium |
| Terminal Alkene | Nucleophilic/Electrophilic (depending on conditions) | Diels-Alder (as dienophile), Michael Addition (with activation), Hydrogenation, Halogenation | Electronic nature of reactants, Catalyst, Reaction conditions |
N-Protection and Deprotection Strategies (e.g., Boc, Fmoc)
The protection of the amino group is a critical step in the synthetic manipulation of amino acids to prevent unwanted side reactions. The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
Boc Protection and Deprotection:
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability under a variety of reaction conditions and its facile removal under acidic conditions. The protection of the amino group in this compound would typically involve the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis. fishersci.co.uk Commonly used reagents for this purpose include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate (B1210297). fishersci.co.uk The reaction proceeds via the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine.
Table 1: General Conditions for Boc-Protection and Deprotection
| Step | Reagents | Solvent(s) | Typical Conditions |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, NaOH, DMAP) | Water, THF, Acetonitrile, Dioxane | Room temperature to 40°C |
| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane, Ethyl acetate | 0°C to Room temperature |
Fmoc Protection and Deprotection:
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is another cornerstone of peptide chemistry, particularly in solid-phase peptide synthesis. Its key advantage is its lability under basic conditions, which allows for orthogonal protection strategies in conjunction with acid-labile groups like Boc. The amino group of this compound can be protected by reacting it with Fmoc-chloride or Fmoc-succinimide in the presence of a base.
Deprotection of the Fmoc group is typically accomplished using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov The mechanism involves a β-elimination reaction.
Table 2: General Conditions for Fmoc-Protection and Deprotection
| Step | Reagents | Solvent(s) | Typical Conditions |
|---|---|---|---|
| Protection | Fmoc-Cl, Fmoc-OSu, Base (e.g., NaHCO₃) | Dioxane/water, DMF | Room temperature |
| Deprotection | 20-50% Piperidine | Dimethylformamide (DMF) | Room temperature |
It is important to note that while these are standard procedures for amino acid protection and deprotection, the specific reaction conditions for this compound would require empirical optimization.
Rearrangement Reactions and Structural Isomerizations
The vinyl group in this compound introduces the potential for a variety of rearrangement and isomerization reactions. While specific studies on this compound are lacking, the behavior of other α-vinylic and α,α-disubstituted vinyl amino acids can provide insights into its potential reactivity.
One possible transformation is a nih.govuvm.edu-sigmatropic rearrangement. For instance, the nih.govuvm.edu-sigmatropic rearrangement of allylic selenimides has been utilized as a key step in the enantioselective synthesis of α-alkyl,α-vinyl amino acids. acs.org This type of reaction involves the migration of a substituent from one part of an allylic system to another through a cyclic transition state.
Furthermore, the vinyl group can participate in enzyme-mediated reactions. In the active sites of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, the deprotonation of an α-vinylic amino acid can lead to the conjugation of the double bond with the enzyme's cofactor system, creating a reactive Michael acceptor. nih.gov This intermediate can then be intercepted by nucleophilic residues in the active site, leading to irreversible enzyme inhibition. nih.gov
Structural isomerization of the double bond is another potential reaction pathway. Depending on the reaction conditions, the terminal double bond in this compound could potentially migrate to form a more substituted, and therefore more thermodynamically stable, internal double bond. Such isomerizations can be catalyzed by acids, bases, or transition metals.
Theoretical and Computational Studies of 3 Amino 3,4 Dimethylpent 4 Enoic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be instrumental in understanding the electronic structure and bonding of 3-Amino-3,4-dimethylpent-4-enoic acid. These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.
Key parameters that would be investigated include:
Bond Lengths and Angles: Calculations would predict the precise lengths of the carbon-carbon double bond, the C-N bond of the amino group, and the C-C single bonds within the backbone. The bond angles around the chiral center (C3) and the sp² hybridized carbons (C4 and the terminal methylene) would also be determined.
Atomic Charges and Electrostatic Potential: Analysis of the charge distribution would reveal the partial positive and negative charges on each atom, highlighting the polar regions of the molecule, such as the carboxylic acid and amino groups. This is crucial for understanding intermolecular interactions.
Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| C4=C5 Bond Length | ~1.34 Å |
| C3-C4 Bond Length | ~1.52 Å |
| C3-N Bond Length | ~1.47 Å |
| C2-C3 Bond Length | ~1.54 Å |
| C3-C(methyl) Bond Length | ~1.54 Å |
| C3-C4-C5 Bond Angle | ~122° |
| N-C3-C4 Bond Angle | ~110° |
Note: These are estimated values based on typical bond lengths and angles for similar functional groups. Actual values would require specific calculations.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the single bonds in this compound allows it to adopt various three-dimensional shapes or conformations. Mapping the conformational energy landscape is essential to identify the most stable, low-energy structures.
Influence of Methyl Substituents on Backbone Conformation
The two methyl groups at positions C3 and C4 are expected to significantly influence the molecule's preferred conformation. The gem-dimethyl group at C3, a feature associated with the Thorpe-Ingold effect, would likely restrict the rotation around the C2-C3 bond. upc.edu Similarly, the methyl group at C4 introduces steric hindrance that can affect the orientation of the vinyl group relative to the rest of the molecule. upc.edu This steric strain, known as allylic strain, would disfavor certain conformations. upc.edu The interplay between these steric effects would lead to a more constrained set of accessible conformations compared to a non-methylated analogue. upc.edu
Intramolecular Interactions and Hydrogen Bonding Networks
Despite its relatively small size, this compound can form intramolecular hydrogen bonds. The carboxylic acid proton can act as a hydrogen bond donor, while the amino group nitrogen and the carbonyl oxygen can act as acceptors. Theoretical studies would search for stable conformations that are stabilized by such internal hydrogen bonds, which form pseudo-cyclic structures. The strength and geometry of these hydrogen bonds would be quantified by measuring interatomic distances and angles. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational methods can be used to predict the mechanisms of chemical reactions involving this compound. For instance, the mechanism of its cyclization or its interaction with a biological target could be modeled. This involves locating the transition state structures for each step of the reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate. Quantum mechanical calculations are employed to find these high-energy structures and map the entire reaction pathway.
Molecular Dynamics Simulations to Explore Dynamic Behavior
While quantum chemical calculations provide a static picture of stable conformations, molecular dynamics (MD) simulations can reveal the dynamic behavior of this compound in a solvent environment, typically water. An MD simulation would track the movements of every atom in the molecule over time, providing a view of its flexibility, conformational transitions, and interactions with surrounding solvent molecules. This approach is valuable for understanding how the molecule behaves in a more realistic, biological context.
In Silico Approaches for Structure-Activity Relationship (SAR) Derivation
If this compound were part of a series of compounds being evaluated for a specific biological activity, in silico methods could be used to derive a structure-activity relationship (SAR). This involves calculating various molecular descriptors (e.g., size, shape, electronic properties) for the parent molecule and its derivatives. These descriptors are then correlated with their measured biological activities using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. This can help identify the key molecular features responsible for the desired activity and guide the design of more potent compounds. mdpi.com
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 3 Amino 3,4 Dimethylpent 4 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. A full suite of NMR experiments would be required to unambiguously characterize 3-Amino-3,4-dimethylpent-4-enoic acid.
High-Resolution ¹H and ¹³C NMR for Assignment
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for assigning the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: A standard ¹H NMR spectrum would provide key information. The protons on the terminal double bond (=CH₂) are expected to appear as distinct signals in the olefinic region (typically 4.5-5.5 ppm). The methyl group attached to the double bond (C4-CH₃) would likely resonate in the vinylic methyl region (~1.7-2.0 ppm). The second methyl group (C3-CH₃) and the methylene (B1212753) protons (CH₂) would have characteristic shifts that could be predicted. The chemical shift and multiplicity of each signal would be crucial for the initial structural hypothesis.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data by showing a distinct signal for each unique carbon atom. The carboxylic acid carbon (C=O) would appear significantly downfield (~170-180 ppm). The two sp² carbons of the double bond would be found in the ~110-150 ppm range. The quaternary C3 and the remaining sp³ carbons would have signals in the aliphatic region of the spectrum.
Expected ¹H and ¹³C NMR Data
This table represents predicted chemical shifts (δ) for this compound. Actual experimental values are not available in the public domain.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | ~10-12 (broad s, 1H) | ~175 |
| CH₂ (C2) | ~2.5 (s, 2H) | ~45 |
| C(NH₂)(CH₃) (C3) | - | ~60 |
| C3-CH₃ | ~1.3 (s, 3H) | ~25 |
| C=C(CH₃) (C4) | - | ~145 |
| C4-CH₃ | ~1.8 (s, 3H) | ~20 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the proton network. For instance, it could confirm the relationship between protons on adjacent carbons, although in this specific predicted structure, most signals are singlets, limiting COSY's utility.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in piecing together the carbon skeleton, for example, by showing correlations from the methyl protons to the quaternary C3 and C4 carbons, and from the methylene protons to the carboxylic acid carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for determining the molecule's stereochemistry and preferred conformation.
Solid-State NMR for Crystalline Forms
Should this compound be prepared in a crystalline form, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where molecules are tumbling rapidly, ssNMR provides insights into the structure and dynamics within the crystal lattice, including information about polymorphism (different crystalline forms) and intermolecular interactions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₁₃NO₂), the expected exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing it from other isomers.
Expected HRMS Data
| Ion Species | Calculated Exact Mass |
| [M+H]⁺ | 144.10191 |
| [M+Na]⁺ | 166.08386 |
| [M-H]⁻ | 142.08735 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular m/z (the parent ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (daughter ions) provide a "fingerprint" that reveals information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of water (H₂O), ammonia (B1221849) (NH₃), or the carboxylic acid group (COOH). Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unequivocal evidence of a molecule's absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net For a chiral molecule like this compound, which possesses a stereocenter at the C3 position, X-ray crystallography is the gold standard for assigning the absolute configuration (R or S) of this center.
The process involves irradiating a single crystal of the compound with a beam of X-rays. youtube.comjaxa.jp The electrons of the atoms in the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. jaxa.jp By analyzing the geometric arrangement and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed. wikipedia.org From this map, the positions of individual atoms can be determined with high precision, revealing the molecule's complete covalent and stereochemical structure.
While a specific crystal structure for this compound is not publicly available in the searched literature, the theoretical application of X-ray crystallography would provide invaluable data. A successful crystallographic analysis would yield a detailed structural model, confirming the connectivity of the atoms and the geometry of the vinyl group. Furthermore, it would definitively establish the absolute stereochemistry at the chiral center. The crystal packing information would also reveal the network of intermolecular hydrogen bonds involving the amino and carboxylic acid functional groups, which are crucial for understanding the solid-state properties of the compound.
Table 1: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |
| Angles (°) | α, β, γ angles of the unit cell |
| Z (Molecules per unit cell) | Number of molecules in the unit cell |
| Bond Lengths (Å) | Precise lengths of C-C, C=C, C-N, C-O bonds |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Dihedral angles defining the molecular conformation |
| Absolute Configuration | Unambiguous assignment (R or S) at the C3 stereocenter |
| Hydrogen Bonding Network | Details of intermolecular N-H···O and O-H···N interactions |
Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of a chiral compound is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful techniques for separating enantiomers and determining the enantiomeric excess (% ee) of a sample. okstate.edu
These methods rely on the use of a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. For amino acids like this compound, several types of CSPs are effective, including:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support are widely used for their broad applicability. researchgate.net
Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin (B549263) offer unique selectivity for amino acids due to multiple chiral centers and functional groups capable of hydrogen bonding and ionic interactions. researchgate.netresearchgate.net
Crown ether-based CSPs: These are particularly effective for the separation of primary amines, such as the amino group in the target molecule. nih.gov
In chiral HPLC, the mobile phase typically consists of a mixture of an organic solvent (e.g., ethanol, isopropanol) and a nonpolar modifier (e.g., hexane). In contrast, chiral SFC primarily uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol (B129727) or ethanol. nih.govnih.gov SFC is often favored for its speed and reduced environmental impact due to lower organic solvent consumption. nih.gov
For the enantiomeric purity assessment of this compound, a method would be developed using an appropriate CSP and mobile phase combination to achieve baseline separation of the (R)- and (S)-enantiomers. The relative peak areas from the chromatogram would then be used to calculate the enantiomeric excess.
Table 2: Representative Chiral Chromatography Conditions for Amino Acid Separation
| Parameter | HPLC | SFC |
| Column | Polysaccharide-based (e.g., Chiralcel OD-H) or Macrocyclic glycopeptide (e.g., Chirobiotic T) | Polysaccharide-based (e.g., Chiralpak AD-H) or Crown ether-based |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v) | CO₂/Methanol with additive (e.g., 85:15 v/v with 0.1% diethylamine) |
| Flow Rate | 0.5 - 1.5 mL/min | 2 - 5 mL/min |
| Temperature | Ambient to 40 °C | 35 - 50 °C |
| Back Pressure | N/A | 100 - 200 bar |
| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) | UV (if derivatized) or ELSD |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. nih.govresearchgate.net These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. The zwitterionic nature of amino acids in the solid state leads to distinctive spectral features. The -NH₃⁺ group typically shows broad stretching bands, while the carboxylate group (-COO⁻) exhibits strong asymmetric and symmetric stretching vibrations. nih.govnih.gov
Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident monochromatic light (usually from a laser). researchgate.net Most of the scattered light is at the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. The C=C stretch of the vinyl group and the C-C backbone vibrations would be expected to produce strong signals in the Raman spectrum. spectroscopyonline.com
Together, IR and Raman spectra provide a comprehensive vibrational "fingerprint" of this compound. By analyzing the positions, intensities, and shapes of the vibrational bands, one can confirm the presence of all expected functional groups and potentially gain information about the molecule's preferred conformation in the solid state or in solution. nih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group / Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) | Notes |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | IR | Characteristic of intermolecularly hydrogen-bonded COOH groups (non-zwitterionic form). |
| N-H Stretch (Amino Group/Ammonium) | 3000-3400 (broad) | IR | Broad absorption due to hydrogen bonding of the -NH₃⁺ group in the zwitterionic form. |
| C-H Stretch (Alkenyl =C-H) | 3010-3100 | IR, Raman | Stretching vibration of the hydrogens on the C=C double bond. nih.gov |
| C-H Stretch (Alkyl) | 2850-3000 | IR, Raman | Symmetric and asymmetric stretching of C-H bonds in methyl and methylene groups. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | IR | Strong absorption for the non-zwitterionic form. |
| C=O Stretch (Carboxylate, Asymmetric) | 1550-1610 | IR | Strong absorption characteristic of the -COO⁻ group in the zwitterionic form. |
| C=C Stretch (Vinyl Group) | 1640-1680 | Raman (strong), IR (medium) | Characteristic stretching vibration of the carbon-carbon double bond. |
| N-H Bend (Ammonium) | 1500-1600 | IR | Bending vibration of the -NH₃⁺ group. |
| C-H Bend (Methyl/Methylene) | 1350-1470 | IR, Raman | Scissoring and bending vibrations of the alkyl groups. |
| =C-H Bend (Vinyl Group) | 910-990 | IR | Out-of-plane bending (wagging) vibrations of the hydrogens on the vinyl group. |
Chemical Biology and Mechanistic Biochemical Interactions of 3 Amino 3,4 Dimethylpent 4 Enoic Acid and Its Analogues
Design and Synthesis of 3-Amino-3,4-dimethylpent-4-enoic acid-based Peptidomimetics
Peptidomimetics are compounds designed to replicate the essential features of a natural peptide, often with improved stability, bioavailability, and receptor selectivity. rsc.org The incorporation of structurally unique amino acids like this compound is a key strategy in peptidomimetic design. rsc.org The dual substitution at the α-carbon (a methyl group and a vinyl group) makes this compound a sterically demanding building block. rsc.orgresearchgate.net
The substitution of a proteinogenic amino acid's α-hydrogen with an alkyl or other group introduces significant steric constraints that dramatically limit the conformational freedom of the peptide backbone. nih.gov Cα,α-disubstituted amino acids (ααAAs) are well-known for their ability to induce specific and predictable secondary structures, such as helices and β-turns. researchgate.netnih.gov The steric bulk of the two substituents at the α-carbon restricts the allowable Ramachandran angles (Φ and ψ), forcing the peptide backbone into well-defined conformations. nih.gov
While specific experimental data for this compound is not extensively documented, the conformational effects can be inferred from studies of analogous ααAAs. For instance, α-aminoisobutyric acid (Aib), the simplest ααAA, strongly promotes the formation of 3(10)-helical structures. researchgate.net Peptides containing more complex ααAAs, such as Cα,α-diphenylglycine (Dpg), have been shown to adopt either folded or fully extended conformations depending on the adjacent residues. nih.govnih.gov The incorporation of this compound would similarly be expected to act as a potent helix or turn promoter, with the precise conformational outcome influenced by the interplay between the steric demands of the α-methyl and α-vinyl groups and the surrounding peptide sequence.
| Cα,α-Disubstituted Amino Acid | Typical Φ Angle Range (°) | Typical Ψ Angle Range (°) | Favored Secondary Structure |
|---|---|---|---|
| Aib (α-Aminoisobutyric acid) | ±40 to ±70 | ±20 to ±50 | 3(10)-Helix, α-Helix |
| (αMe)Phe (Cα-methyl-Phenylalanine) | -70 to -50 | -50 to -30 | β-Turn, Helix |
| Dpg (Dipropylglycine) | ±50 to ±90 | ±130 to ±170 or ±20 to ±50 | Extended or Helical |
| Dphg (Diphenylglycine) | Highly Restricted, context-dependent | Extended or Folded |
This table presents typical backbone dihedral angles for well-studied Cα,α-disubstituted amino acids, illustrating their structure-inducing properties which are analogous to the expected behavior of this compound. nih.govnih.govnih.gov
The synthesis of α,α-disubstituted amino acids is challenging due to the steric hindrance around the quaternary α-carbon. nih.gov General methods that could be adapted for the synthesis of this compound include the Strecker synthesis starting from a suitable ketone, or the alkylation of nucleophilic glycine (B1666218) equivalents. libretexts.org Enantioselective synthesis often requires the use of chiral auxiliaries or enzymatic resolution techniques to obtain a single enantiomer. rsc.orglibretexts.orgnih.gov
Incorporating sterically hindered amino acids like this compound into a peptide chain via solid-phase peptide synthesis (SPPS) also presents significant challenges. rsc.orgresearchgate.net Standard coupling reagents are often inefficient due to the steric hindrance at both the amino acid's N-terminus and the α-carbon of the incoming residue. rsc.org Overcoming this requires specialized, highly reactive coupling reagents (e.g., HATU, PyAOP) and sometimes modified protocols, such as double coupling or the use of pre-formed symmetrical anhydrides, to achieve acceptable yields. rsc.org
Foldamers are unnatural oligomers that adopt specific, folded conformations reminiscent of natural peptides and proteins. libretexts.org The strong conformational bias imparted by α,α-disubstituted amino acids makes them ideal building blocks for the design of novel foldamers. By alternating residues like this compound with other natural or unnatural amino acids, chemists can design oligomers with predictable and stable helical or sheet-like structures. nih.gov
Biochemical Interaction Mechanisms (e.g., Enzyme Binding, Receptor Affinity)
The vinyl group of this compound is a key functional feature that can dictate its biochemical interactions. While direct studies are lacking, the well-documented activity of the simpler analogue, α-vinylglycine, provides a strong model for its potential mechanism of action. nih.govunl.edunih.gov
Many α-vinyl amino acids are known to be potent mechanism-based inactivators, or "suicide substrates," for enzymes that utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. nih.govnih.govresearchgate.net These enzymes, which include transaminases and decarboxylases, typically function by abstracting the α-proton of their amino acid substrate. unl.edu When an α-vinyl amino acid analogue binds to the active site, the enzyme initiates its normal catalytic cycle. However, after the α-proton is removed, the now-conjugated vinyl group can undergo a nucleophilic attack by an active site residue, leading to the formation of a stable, covalent bond between the inhibitor and the enzyme. nih.gov This irreversible binding permanently inactivates the enzyme. researchgate.net Given its structure, this compound could potentially act as an inactivator of PLP-dependent enzymes that can accommodate its sterically bulky side chain.
Biosynthesis of Related Natural Products (if applicable)
There is no evidence to suggest that this compound is a natural product. However, the closely related and structurally simpler analogue, α-vinylglycine, has been isolated from natural sources. unl.edubenjamin-mills.com Specifically, the D-enantiomer of α-vinylglycine has been identified as a product of the mushroom Rhodophyllus nidorosus. nih.govunl.edu Furthermore, L-vinylglycine is known to be generated as a transient intermediate in the active sites of several PLP-dependent enzymes during the metabolism of other amino acids. nih.gov The existence of α-vinylglycine in nature highlights that the α-vinyl amino acid motif is a structural feature utilized in biological systems. unl.edu
Applications in Advanced Organic Synthesis and Materials Science Excluding Clinical/dosage
Chiral Building Block in Asymmetric Synthesis
The synthesis of enantiomerically pure α,α-disubstituted amino acids is a significant area of research in organic chemistry due to their presence in numerous biologically active peptides and natural products. The introduction of a second substituent at the α-carbon imparts unique conformational constraints on peptides, influencing their secondary structure and biological activity. 3-Amino-3,4-dimethylpent-4-enoic acid, being a member of this class, serves as a valuable chiral building block.
While specific studies detailing the asymmetric synthesis utilizing this compound are not extensively documented in publicly available literature, the general strategies for the synthesis of chiral α,α-disubstituted amino acids provide a framework for its potential applications. These methods often involve the diastereoselective or enantioselective alkylation of glycine-derived enolates or the use of chiral auxiliaries.
Key Research Findings in Asymmetric Synthesis of α,α-Disubstituted Amino Acids:
| Method | Description | Typical Diastereomeric/Enantiomeric Excess | Reference |
| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary is attached to the amino acid scaffold to direct the stereoselective introduction of a second α-substituent. | High (often >95% de) | Generic Methodology |
| Asymmetric Phase-Transfer Catalysis | Enantioselective alkylation of a glycine (B1666218) imine Schiff base is achieved using a chiral phase-transfer catalyst. | Good to excellent (up to 99% ee) | Generic Methodology |
| Metal-Catalyzed Asymmetric Alkylation | Chiral metal complexes are used to catalyze the enantioselective alkylation of amino acid precursors. | Variable, can be high | Generic Methodology |
The commercial availability of this compound, often as its hydrochloride salt, suggests its utility as a ready-made chiral building block, bypassing the need for complex multi-step syntheses of the core structure. Researchers can utilize its inherent chirality to build more complex molecules with defined stereochemistry.
Precursor to Complex Organic Molecules (e.g., Cyclopropanecarboxylic acid derivatives)
The vinyl group in this compound offers a reactive handle for a variety of chemical transformations, making it a promising precursor for the synthesis of complex organic molecules. One notable potential application is in the synthesis of cyclopropanecarboxylic acid derivatives. Cyclopropane (B1198618) rings are present in many biologically active compounds, including insecticides and pharmaceuticals.
The intramolecular cyclopropanation of the double bond with the carboxylic acid or a derivative thereof could lead to the formation of novel cyclopropyl (B3062369) amino acids. While direct evidence for this transformation with this compound is scarce in the literature, the general reactivity of unsaturated carboxylic acids suggests this possibility.
Potential Synthetic Pathway to Cyclopropanecarboxylic Acid Derivatives:
A plausible synthetic route could involve the activation of the carboxylic acid, followed by a metal-catalyzed or radical-mediated cyclization reaction. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of the cyclopropane ring formation.
Use in the Synthesis of Specific Intermediates for Downstream Applications
As a "special amino acid and derivative," this compound is classified as a building block for organic synthesis. This classification implies its use in the creation of more complex molecules that serve as intermediates for a variety of downstream applications. The bifunctional nature of the molecule (amine and carboxylic acid) combined with the reactive vinyl group allows for a diverse range of chemical modifications.
Potential Downstream Applications of Intermediates:
| Functional Group | Potential Reaction | Resulting Intermediate Class | Potential Downstream Application |
| Amino Group | Acylation, Alkylation, Peptide Coupling | Amides, Substituted Amines, Peptides | Pharmaceuticals, Agrochemicals |
| Carboxylic Acid Group | Esterification, Amidation, Reduction | Esters, Amides, Alcohols | Fine Chemicals, Solvents, Polymers |
| Vinyl Group | Halogenation, Epoxidation, Hydroboration-Oxidation | Dihaloalkanes, Epoxides, Alcohols | Functionalized Building Blocks |
The ability to selectively react at each of these functional groups makes this compound a versatile starting material for the construction of a library of complex and functionally diverse intermediates.
Potential in Polymer Chemistry and Advanced Materials
The presence of a polymerizable vinyl group and two functional groups (amine and carboxylic acid) suggests that this compound could be a valuable monomer in polymer chemistry. The field of amino acid-based polymers is of growing interest due to their potential biocompatibility and biodegradability.
Polymers incorporating this monomer could be synthesized through various polymerization techniques, including radical polymerization of the vinyl group or condensation polymerization involving the amino and carboxylic acid functionalities. The resulting polymers would possess unique properties imparted by the α,α-disubstituted amino acid structure.
Potential Polymer Architectures and Properties:
| Polymerization Method | Resulting Polymer Type | Potential Properties |
| Vinyl Polymerization | Poly(alkene) with amino acid side chains | Biocompatible, functionalizable, potential for chiral recognition |
| Polyamidation | Polyamide (Nylon-like) | Biodegradable, potential for controlled secondary structures |
| Polyesterification | Polyester | Biodegradable, tunable physical properties |
These polymers could find applications in areas such as drug delivery, tissue engineering, and as chiral stationary phases in chromatography. The rigid and defined stereochemistry of the monomer unit could be used to control the supramolecular structure and properties of the resulting materials.
Future Research Directions and Unresolved Challenges for 3 Amino 3,4 Dimethylpent 4 Enoic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 3-Amino-3,4-dimethylpent-4-enoic acid presents considerable challenges, primarily due to the sterically congested quaternary stereocenter at the C3 position. Traditional methods for creating such centers, like variations of the Strecker synthesis or alkylations of glycine (B1666218) equivalents, often require harsh conditions, multiple protection/deprotection steps, and an excess of reagents, leading to poor atom economy and significant waste. Future research must prioritize the development of more streamlined, efficient, and environmentally benign synthetic routes.
Key unresolved challenges include achieving high yields while controlling stereochemistry and minimizing environmental impact. Promising future directions involve:
Biocatalysis: Employing engineered enzymes, such as ammonia (B1221849) lyases or transaminases, could offer a direct and highly stereoselective route from a corresponding keto-acid precursor. Recombinant production of novel enzymes in model organisms like Escherichia coli is a rapidly advancing field that could provide tailor-made catalysts for this specific transformation.
C-H Activation: Direct functionalization of simpler hydrocarbon feedstocks through catalytic C-H amination would represent an ideal synthetic strategy, minimizing pre-functionalization steps. While challenging for quaternary centers, advances in transition-metal catalysis may eventually enable this approach.
Flow Chemistry: Migrating multi-step syntheses to continuous flow platforms can improve safety, reproducibility, and scalability. It allows for the use of high-energy intermediates and hazardous reagents in a controlled manner, potentially telescoping several reactions into a single, efficient process.
N- to C-Peptide Synthesis Approaches: Innovations in peptide synthesis, particularly methods that proceed in the N- to C-direction using minimally protected amino acids and novel activation chemistries like vinyl esters, could inspire more sustainable production methods for individual amino acid building blocks.
A comparative analysis highlights the potential benefits of these future methodologies over classical approaches.
| Metric | Classical Approach (e.g., Multi-step Strecker variant) | Future Biocatalytic Approach (Hypothetical) |
| Number of Steps | 5-8 (including protection/deprotection) | 1-2 |
| Key Reagents | Cyanide salts, strong acids/bases, protecting groups | Engineered enzyme, ammonia source, keto-acid |
| Solvent Usage | High (multiple steps and purifications) | Primarily aqueous buffer |
| Atom Economy | Low | High |
| Stereocontrol | Often requires chiral auxiliaries or resolution | Potentially excellent (inherent to enzyme) |
| E-Factor (Waste/Product Ratio) | High (>100) | Very Low (<5) |
Exploration of Novel Reactivity and Functionalization Pathways
The bifunctional nature of this compound, possessing both a reactive vinyl group and the characteristic amino acid moiety, opens a vast landscape for chemical exploration. While the reactivity of amino acids is well-understood, the interplay with the adjacent quaternary center and vinyl group is not. Future research should focus on leveraging this unique structure to access novel molecular scaffolds.
Unresolved challenges involve controlling site-selectivity and understanding how the sterically hindered environment modulates the reactivity of the functional groups. Key areas for exploration include:
Vinyl Group Transformations: The terminal alkene is a versatile handle for a wide range of transformations currently underexplored for this specific substrate. These include olefin metathesis for dimerization or incorporation into larger rings, radical additions, hydroboration-oxidation to introduce a primary alcohol, and transition-metal-catalyzed cross-coupling reactions.
Peptidomimetic Scaffolds: Incorporating this amino acid into peptides could induce specific secondary structures (e.g., turns or helices) due to the steric bulk of the quaternary center. The vinyl group can serve as a reactive point for post-synthetic modification of the peptide, such as stapling or conjugation to other molecules. The introduction of non-proteinogenic amino acids (NPAAs) is a powerful tool for modifying the properties of peptide-based therapeutics.
Multicomponent Reactions: Designing novel one-pot, three-component reactions involving the amine, carboxylic acid, and vinyl group could rapidly generate molecular complexity and build diverse compound libraries for screening purposes.
Radical-Mediated Migrations: As seen in related α,α-disubstituted vinyl aldehydes, radical-induced 1,2-migration of functional groups is a possibility that could lead to complex skeletal rearrangements and the formation of highly functionalized products.
Advancements in Stereocontrol for Complex Derivatives
The primary stereochemical challenge in any synthesis or derivatization of this compound is the control of the C3 quaternary stereocenter. Creating such centers enantioselectively is a formidable task in synthetic chemistry. While racemic synthesis is achievable, the development of catalytic asymmetric methods is crucial for accessing enantiopure material necessary for biological and pharmaceutical applications.
Future research must focus on developing catalytic systems capable of operating effectively on sterically demanding substrates. Promising avenues include:
Asymmetric Phase-Transfer Catalysis: This technique has proven effective for the asymmetric alkylation of glycine imine esters to produce α,α-disubstituted amino acids. Designing new chiral catalysts specifically tailored to accommodate the bulky dimethylpentenoyl structure is a key unresolved challenge.
Transition-Metal Catalysis: The use of chiral ligands in transition-metal-catalyzed reactions, such as asymmetric hydrogenation of a suitable precursor or allylic amination, could set the stereocenter with high fidelity.
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids, could be employed to control the stereoselective addition of nucleophiles to an imine precursor, thereby establishing the quaternary center.
The table below illustrates the efficacy of various modern catalytic systems in the synthesis of analogous quaternary amino acids, providing a benchmark for future development.
| Catalytic System | Substrate Type | Achieved Enantiomeric Excess (% ee) | Reference Concept |
| Chiral Phase-Transfer Catalyst | Glycine imine ester | 90-99% | Asymmetric Alkylation |
| Rhodium/Chiral Phosphine (B1218219) Complex | Dehydroamino acid ester | >95% | Asymmetric Hydrogenation |
| Iridium/N-Heterocyclic Carbene | α-Iminoester | 85-96% | Asymmetric Cyanomethylation |
| Organocatalyst (Cinchona derivative) | Iminoester | 90-98% | Asymmetric Mannich Reaction |
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
Traditional chemical synthesis relies heavily on expert intuition and iterative experimentation, which can be time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by providing powerful predictive tools. For a complex target like this compound, these technologies can accelerate the discovery of optimal synthetic routes.
The primary challenge is to develop and train algorithms with sufficiently diverse and high-quality reaction data to make accurate predictions for novel or sterically hindered molecules. Future integration of AI/ML could involve:
Retrosynthesis Prediction: AI platforms can analyze the target structure and propose multiple viable synthetic pathways, ranking them based on predicted yield, cost, and sustainability metrics. This can uncover non-intuitive disconnections that a human chemist might overlook.
Reaction Condition Optimization: ML models can predict the optimal solvent, catalyst, temperature, and stoichiometry for a given reaction, drastically reducing the experimental effort required for optimization.
Catalyst Design: Generative models can design novel chiral ligands or enzyme active sites in silico that are specifically tailored to bind the transition state for the synthesis of the target molecule, accelerating the development of highly selective catalysts.
Property Prediction: AI can predict the biochemical properties of the final compound and its derivatives, helping to prioritize which synthetic targets are most likely to have interesting biological activity.
Deepening Mechanistic Understanding of Biochemical Interactions (non-clinical)
As a non-proteinogenic amino acid, this compound is not incorporated into proteins via the normal ribosomal machinery. However, its structure suggests it could be a potent modulator of enzyme activity. Specifically, α-vinyl amino acids are known to be potential mechanism-based inactivators of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which include transaminases and decarboxylases.
The key unresolved question is which specific enzymes interact with this compound and by what mechanism. Future non-clinical research should focus on:
Enzyme Inhibition Screening: Testing the compound against a panel of PLP-dependent enzymes (e.g., GABA transaminase, alanine (B10760859) racemase, ornithine decarboxylase) to identify specific targets.
Mechanism of Inactivation Studies: For any identified targets, detailed kinetic studies and structural biology (e.g., X-ray crystallography of the enzyme-inhibitor complex) would be required to elucidate the precise mechanism of covalent modification and inactivation. The vinyl group could act as a Michael acceptor after initial enzymatic processing.
Incorporation into Peptides: Synthesizing peptides containing this amino acid to study its effects on peptide conformation, stability, and interaction with protein targets. The steric bulk and unique side chain can be used to probe protein-protein interactions or to create stabilized peptide secondary structures.
Metabolic Fate: Using isotopic labeling to trace the metabolic fate of the compound in cell cultures (e.g., bacterial or eukaryotic) to understand if it is processed by any endogenous metabolic pathways.
By systematically addressing these future research directions, the scientific community can overcome the current challenges associated with this compound and fully exploit its potential in synthetic chemistry and chemical biology.
Q & A
Q. What experimental controls are critical when evaluating the compound’s cytotoxicity in cell-based studies?
- Methodological Answer :
- Negative Controls : Use enantiomers or structurally related inactive analogs.
- Dose-Response Curves : IC50 values should be validated across ≥3 cell lines.
- Metabolic Profiling : Assess off-target effects via metabolomics (e.g., GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
